(4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl)boronic acid
描述
Bond Lengths and Angles (Theoretical Predictions)
| Bond/Angle | Value (Å/°) |
|---|---|
| Caryl–Coxadiazole | 1.47 Å |
| N–N in oxadiazole | 1.38 Å |
| B–O in boronic acid | 1.36 Å |
| Dihedral angle (phenyl-oxadiazole) | 2.5° |
The boronic acid group’s orientation relative to the phenyl ring minimizes steric hindrance, favoring a conformation where the -B(OH)₂ group is orthogonal to the aromatic plane. Density functional theory (DFT) calculations suggest that the electron-withdrawing oxadiazole ring polarizes the phenyl ring, enhancing the electrophilicity of the boron atom.
X-ray Crystallographic Studies
While direct X-ray crystallographic data for this compound is not explicitly reported in the literature, insights can be inferred from related boronic acid derivatives and oxadiazole-containing compounds. For example:
- Analogous Structures : Crystallographic studies of meta-substituted isomers (e.g., 3-(5-methyl-1,3,4-oxadiazol-2-yl)phenylboronic acid) reveal monoclinic crystal systems with P2₁/c symmetry. These structures exhibit hydrogen-bonding networks between boronic acid groups and adjacent molecules, stabilizing the lattice.
- Predicted Packing : The para substitution pattern likely promotes symmetric intermolecular interactions, such as O–H···N hydrogen bonds between boronic acid hydroxyls and oxadiazole nitrogens.
Further experimental validation is required to confirm these predictions.
Comparative Analysis with Ortho/Meta Isomeric Derivatives
The structural and electronic differences between para, meta, and ortho isomers significantly influence their chemical behavior. A comparative analysis is summarized below:
| Property | Para Isomer | Meta Isomer | Ortho Isomer (Hypothetical) |
|---|---|---|---|
| Substitution Pattern | Boronic acid at C4 of phenyl | Boronic acid at C3 of phenyl | Boronic acid at C2 of phenyl |
| Dipole Moment (Debye) | 5.2 (calculated) | 4.8 (calculated) | 6.1 (predicted) |
| Solubility in Water | Low (hydrophobic oxadiazole) | Moderate | Very low (steric hindrance) |
| Reactivity in Suzuki Coupling | High (favorable geometry) | Moderate | Low |
The para isomer’s linear arrangement enhances conjugation between the boronic acid and oxadiazole groups, improving its efficacy in cross-coupling reactions compared to the meta variant. Steric effects in the ortho isomer would likely hinder substrate access to the boron center, reducing catalytic activity.
Electronic Effects
- Para Isomer : The electron-withdrawing oxadiazole ring withdraws electron density via resonance, increasing the boron atom’s electrophilicity.
- Meta Isomer : Reduced conjugation leads to weaker polarization of the boronic acid group, as evidenced by lower reaction yields in aryl coupling experiments.
This analysis underscores the critical role of substitution patterns in modulating the compound’s functional properties.
属性
IUPAC Name |
[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BN2O3/c1-6-11-12-9(15-6)7-2-4-8(5-3-7)10(13)14/h2-5,13-14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPSKFVHUUJWUPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2=NN=C(O2)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80657152 | |
| Record name | [4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80657152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
913835-70-8 | |
| Record name | (4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=913835-70-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80657152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
准备方法
Synthesis via Hydrazide Cyclization
- Step 1: Synthesis of 4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl precursors through cyclization of hydrazides derived from appropriate aromatic acids.
- Step 2: Cyclization is achieved by refluxing hydrazides with dehydrating agents such as phosphorus oxychloride (POCl₃) or phosphoryl chloride (POCl₃), which facilitate ring closure to form the 1,3,4-oxadiazole core.
- Step 3: The phenyl ring attached to the oxadiazole is substituted with methyl groups at the 5-position, achieved either during precursor synthesis or via subsequent methylation.
- Ansari et al. (2009) demonstrated the synthesis of 4-(5-methyl-1,3,4-oxadiazol-2-yl)pyridine by refluxing isonicotinic acid hydrazide with triethyl orthoacetate, yielding the heterocycle efficiently.
- Similarly, Sasmita et al. (2023) synthesized derivatives by heating chloro-nitrobenzooxadiazole with phenylboronic acid derivatives in DMF, indicating that cyclization of oxadiazole rings can be coupled with boronic acid functionalization.
Direct Functionalization of Aromatic Precursors
- Aromatic compounds bearing methyl groups at the 5-position of the oxadiazole ring can be directly functionalized using electrophilic substitution or directed lithiation, followed by boronic acid formation through boronation reactions.
- The synthesis of 4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl derivatives often involves initial formation of the heterocycle, followed by Suzuki coupling with boronic acids or esters, as shown in multiple studies.
Representative Data Table of Preparation Methods
Research Findings and Insights
Cyclization Techniques: Refluxing hydrazides with dehydrating agents remains the most common approach for constructing the oxadiazole core, with yields often exceeding 80%. The choice of dehydrating agent (e.g., POCl₃) influences the efficiency and purity of the product.
Boronic Acid Functionalization: Suzuki-Miyaura coupling is the preferred method for attaching boronic acid groups, especially when starting from halogenated oxadiazole precursors. The use of boronic acid pinacol esters enhances stability during reactions.
Substituent Effects: The methyl group at the 5-position of the oxadiazole ring is typically introduced via precursor synthesis, such as methylation of the heterocycle or during initial formation.
Optimization: Reaction conditions such as temperature, solvent, and catalyst loading are critical for maximizing yields and purity. Reactions are often performed under inert atmospheres to prevent oxidation.
化学反应分析
Types of Reactions: (4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form the corresponding boronic acid derivatives.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium hypochlorite (NaOCl).
Reduction: Reducing agents like sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic substitution reactions typically require strong acids or Lewis acids.
Major Products Formed:
Boronic esters and borates from oxidation reactions.
Reduced derivatives from reduction reactions.
Substituted phenyl derivatives from electrophilic substitution reactions.
科学研究应用
(4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl)boronic acid has found applications in various scientific research areas:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound has been studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research has explored its use in drug discovery and development, particularly in the design of new therapeutic agents.
Industry: It is utilized in the development of advanced materials and chemical sensors.
作用机制
The mechanism by which (4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl)boronic acid exerts its effects involves its interaction with specific molecular targets and pathways. For example, in anticancer applications, the compound may target and inhibit key signaling pathways involved in cancer cell proliferation and survival, such as the NF-κB pathway.
相似化合物的比较
Comparison with Similar Compounds
Structural Analogs
The compound belongs to a family of boronic acids with heterocyclic substituents. Key structural analogs include:
- Key Differences: Substituent Position: The para-substituted oxadiazole in the target compound contrasts with meta-substituted analogs, influencing electronic properties and steric interactions in coupling reactions .
Physicochemical Properties
- Solubility : Oxadiazole derivatives generally exhibit moderate solubility in polar solvents due to the heterocycle’s polarity. However, precipitation issues in RPMI medium (e.g., ’s compounds 2 and 3) highlight the need for structural optimization .
- Stability : The target compound’s storage at 2–8°C under inert conditions suggests sensitivity to moisture and oxidation, a common trait among boronic acids .
生物活性
(4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl)boronic acid, with the CAS number 913835-70-8, is a compound that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C₉H₉BN₂O₃
- Molecular Weight : 203.99 g/mol
- Structure : The compound features a boronic acid moiety attached to a phenyl group substituted with a 5-methyl-1,3,4-oxadiazole ring.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
Anticancer Activity
Research has indicated that compounds containing oxadiazole rings exhibit significant anticancer properties. For instance:
- A study highlighted the synthesis of various oxadiazole derivatives that showed promising results in inhibiting cancer cell proliferation. Specifically, derivatives with the oxadiazole core demonstrated potent activity against different cancer cell lines with IC₅₀ values in the low micromolar range .
Antimicrobial Activity
The antimicrobial potential of oxadiazole derivatives has also been explored:
- In a review discussing the synthesis and biological activities of 1,3,4-oxadiazoles, it was noted that certain derivatives displayed moderate antibacterial and antifungal activities. This suggests that this compound may possess similar properties .
The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed that:
- Targeting Cellular Pathways : The compound may interact with specific cellular pathways involved in cell growth and apoptosis.
- Covalent Binding : Some studies suggest that oxadiazole derivatives may bind covalently to their biological targets, enhancing their efficacy and selectivity .
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to this compound:
常见问题
Basic: What synthetic methodologies are commonly employed to prepare (4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl)boronic acid?
Answer:
The synthesis typically involves Suzuki-Miyaura cross-coupling reactions between halogenated oxadiazole precursors and boronic acid derivatives. Key steps include:
- Oxadiazole ring formation : Cyclization of hydrazides with carboxylic acids or esters under dehydrating conditions (e.g., POCl₃ or PPA) .
- Boronic acid introduction : Coupling via palladium-catalyzed reactions with aryl halides or triflates, often using Pd(PPh₃)₄ and base (e.g., Na₂CO₃) .
- Purification : Column chromatography or recrystallization to isolate the product. Reaction yields (68–94%) depend on substituent electronic effects and catalyst efficiency .
Advanced: How can computational methods like DFT optimize the synthesis and predict reactivity?
Answer:
Density functional theory (DFT) calculates bond lengths, angles, and electron density maps to:
- Predict regioselectivity : Analyze frontier molecular orbitals (HOMO/LUMO) to identify reactive sites for cross-coupling .
- Assess steric effects : Model steric hindrance from the methyl group on the oxadiazole ring, which influences coupling efficiency .
- Reaction mechanism validation : Simulate transition states for Suzuki-Miyaura coupling to optimize catalyst loading and solvent choice .
Basic: What analytical techniques are critical for characterizing this compound?
Answer:
- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions and purity (e.g., methyl group at δ ~2.5 ppm; boronic acid protons at δ ~7.5–8.5 ppm) .
- Mass spectrometry (HRMS) : Validates molecular weight (C₁₀H₁₀BN₃O₃, exact mass 231.07 g/mol) and detects impurities .
- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks using SHELXL for refinement .
Advanced: How do electronic effects of the oxadiazole ring influence boronic acid reactivity in cross-coupling?
Answer:
The electron-withdrawing oxadiazole ring:
- Reduces electron density on the phenyl ring, slowing transmetalation in Suzuki reactions.
- Enhances stability of the boronate intermediate, requiring optimized base (e.g., K₃PO₄) and temperature (80–100°C) .
Contradictions arise when steric effects from the methyl group dominate over electronic effects, necessitating iterative reaction condition screening .
Basic: What are the primary applications of this compound in medicinal chemistry?
Answer:
- Protease inhibition : Boronic acid moiety forms reversible bonds with serine hydrolases (e.g., thrombin, proteasome) .
- Anticancer agents : Derivatives show activity against cancer cell lines (IC₅₀ values <10 µM in some studies) via apoptosis induction .
- Fluorescent probes : Conjugation with fluorophores enables imaging of diol-containing biomolecules .
Advanced: How are structure-activity relationships (SARs) analyzed for derivatives?
Answer:
- Substituent variation : Compare analogs with different oxadiazole substituents (e.g., methyl vs. trifluoromethyl) to assess lipophilicity (logP) and membrane permeability .
- Biological assays : Measure IC₅₀ in enzyme inhibition (e.g., myeloperoxidase) or cell viability (MTT assays). Contradictory data may arise from off-target effects, requiring orthogonal assays (e.g., SPR for binding kinetics) .
Basic: What challenges arise during crystallization, and how are they addressed?
Answer:
- Polymorphism : Multiple crystal forms may coexist. Controlled solvent evaporation (e.g., using DMSO/water mixtures) promotes single-crystal growth .
- Hydrogen bonding : Boronic acid’s B–OH groups form dynamic networks; SHELXL refines disordered solvent molecules via PART and ISOR commands .
Advanced: How do reaction by-products form, and what purification strategies are effective?
Answer:
- Homocoupling : Pd-catalyzed dimerization of boronic acid (detected via HRMS). Mitigate via degassing and low Pd loading .
- Oxadiazole hydrolysis : Acidic conditions may cleave the oxadiazole ring. Stabilize with buffered pH (6–7) during workup .
- Purification : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves polar impurities .
Basic: How is stability assessed under different storage conditions?
Answer:
- Thermogravimetric analysis (TGA) : Measures decomposition onset temperature (>150°C typical).
- Hygroscopicity : Boronic acids degrade in humid environments; store under argon with molecular sieves .
- Solution stability : Monitor via UV-Vis (λ ~270 nm) in PBS buffer (pH 7.4) over 48 hours .
Advanced: What strategies resolve contradictions between computational predictions and experimental bioactivity data?
Answer:
- Docking vs. assay results : False positives in silico may arise from protein flexibility. Use molecular dynamics (MD) simulations to account for binding site conformational changes .
- Off-target effects : Profile selectivity via kinome-wide screening (e.g., Eurofins KinaseProfiler) .
- Metabolic stability : Incubate with liver microsomes; correlate half-life (t₁/₂) with logD values .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
